REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=O.[CH3:6][C:7](=[O:10])[CH2:8][CH3:9]>P(=O)(O)(O)O>[CH3:9][C:8]([C:7](=[O:10])[CH3:6])=[CH:2][C:1]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
C2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
3-Methyl-4-oxo-2-pentenoic acid
|
Type
|
|
Smiles
|
CC(=CC(=O)O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |